5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a pyrrolidine ring fused with a thiadiazole ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrolidine with a thiadiazole precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Pyrrolidin-2-one: A lactam with various pharmaceutical applications.
Pyrrolone: A related compound with diverse biological activities.
Uniqueness
5-(Pyrrolidin-1-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific combination of a pyrrolidine ring, thiadiazole ring, and carboxamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H10N4OS |
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Molecular Weight |
198.25 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4OS/c8-6(12)5-7(13-10-9-5)11-3-1-2-4-11/h1-4H2,(H2,8,12) |
InChI Key |
NKERPRFPILYRDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=NS2)C(=O)N |
Origin of Product |
United States |
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